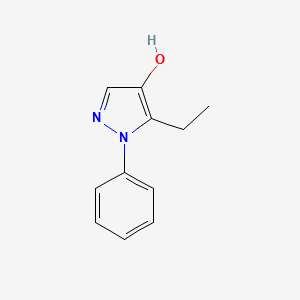

5-ethyl-1-phenyl-1H-pyrazol-4-ol

Description

Structure

3D Structure

Properties

CAS No. |

89193-20-4 |

|---|---|

Molecular Formula |

C11H12N2O |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

5-ethyl-1-phenylpyrazol-4-ol |

InChI |

InChI=1S/C11H12N2O/c1-2-10-11(14)8-12-13(10)9-6-4-3-5-7-9/h3-8,14H,2H2,1H3 |

InChI Key |

VROFVIMHIGSMND-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=NN1C2=CC=CC=C2)O |

Origin of Product |

United States |

Derivatization and Structural Modification Strategies of the 5 Ethyl 1 Phenyl 1h Pyrazol 4 Ol Core

Design Principles for Systematic Introduction of Substituents for Structure-Activity Relationship Investigations

The primary goal of modifying the 5-ethyl-1-phenyl-1H-pyrazol-4-ol scaffold is to investigate and optimize its activity for various applications. The design principles for introducing substituents are guided by established medicinal chemistry concepts to probe the molecule's interaction with biological targets.

Probing Electronic Effects: Substituents with varying electron-donating or electron-withdrawing properties (e.g., methoxy, nitro, chloro) are systematically introduced, typically on the N-phenyl ring. This allows for the evaluation of how the electronic landscape of the molecule influences its activity. For example, in some pyrazolone (B3327878) series, derivatives with a 1-(benzenesulfonamide) moiety showed superior anti-inflammatory activity compared to their 1-(4-chlorophenyl) counterparts. jst.go.jp

Steric and Conformational Control: The size and position of substituents can influence the molecule's conformation and its ability to fit into a specific binding pocket of a biological target. Modifications can be designed to explore the steric tolerance of different regions of the molecule, potentially leading to enhanced selectivity for a particular target. researchgate.net

Bioisosteric Replacement: Functional groups can be replaced with other groups (bioisosteres) that retain similar chemical and physical properties, which can lead to improved potency, selectivity, or metabolic stability. For instance, a carboxylic acid group might be replaced with a tetrazole to maintain an acidic character with different spatial and electronic properties.

Introduction of Reactive Moieties: Functional groups that can participate in further reactions are often introduced. For example, the Vilsmeier-Haack reaction can introduce a formyl group at the C4 position, which serves as a versatile handle for the synthesis of more complex fused ring systems. nih.gov

The systematic application of these principles allows for the construction of a focused library of derivatives, enabling a comprehensive exploration of the structure-activity landscape.

Synthetic Strategies for Modifications at the Phenyl Moiety

The N-phenyl ring of this compound is a prime target for modification through electrophilic aromatic substitution reactions. These reactions allow for the introduction of a wide range of functional groups, thereby altering the electronic and steric properties of the entire molecule.

Nitration: The introduction of a nitro group (-NO₂) is typically achieved using a mixture of nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group and can also serve as a precursor for the synthesis of an amino group via reduction.

Halogenation: Chloro (-Cl), bromo (-Br), and iodo (-I) substituents can be introduced using appropriate halogenating agents (e.g., N-chlorosuccinimide, bromine in acetic acid, or iodine with an oxidizing agent). These substituents are valuable for modulating electronic properties and can act as handles for further cross-coupling reactions. jst.go.jp

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H), which significantly increases the polarity and water solubility of the molecule. The corresponding sulfonyl chlorides can be converted into sulfonamides. jst.go.jp

Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), allow for the introduction of acyl and alkyl groups, respectively. This enables the extension of the carbon framework and the introduction of ketones or new alkyl chains.

The position of substitution (ortho, meta, or para) on the phenyl ring is directed by the pyrazole (B372694) ring system and any existing substituents. These modifications are fundamental for fine-tuning the molecule's properties for SAR studies.

Table 1: Examples of Synthetic Modifications at the Phenyl Moiety of Pyrazolones

| Reaction Type | Reagents & Conditions | Substituent Introduced | Reference |

|---|---|---|---|

| Halogenation (Chlorination) | Starting with 4-chlorophenylhydrazine (B93024) hydrochloride | 4-Chloro | jst.go.jp |

| Sulfonamide Formation | Starting with 4-hydrazinylbenzenesulfonamide (B1582950) hydrochloride | 4-Sulfonamide | jst.go.jp |

| Nitration | HNO₃ / H₂SO₄ | -NO₂ | globalresearchonline.net |

| Acylation | Acyl chloride / AlCl₃ | -C(O)R | wikipedia.org |

Methodologies for Structural Variations at the Ethyl Group

Modifying the C5-ethyl group presents a different set of synthetic challenges compared to the aromatic phenyl ring. These transformations typically involve reactions at the α- or β-positions of the ethyl group.

Oxidation: The ethyl group can be oxidized to introduce oxygen-containing functionalities. For instance, selective oxidation could potentially yield 5-(1-hydroxyethyl)-1-phenyl-1H-pyrazol-4-ol or further oxidation to 5-acetyl-1-phenyl-1H-pyrazol-4-ol. Stronger oxidizing conditions could lead to the formation of a carboxylic acid group at the C5 position. The oxidation of hydroxyalkyl groups attached to a pyrazole ring to form the corresponding carbonyl compound is a known transformation.

Halogenation: Free-radical halogenation, for example using N-bromosuccinimide (NBS) with a radical initiator, could introduce a halogen atom at the α-position (benzylic-like position) of the ethyl group. This halogenated intermediate would be a valuable precursor for nucleophilic substitution reactions, allowing for the introduction of various functional groups like amines, azides, or cyanides.

Functionalization via Deprotonation: Although challenging, deprotonation of the α-carbon of the ethyl group using a strong base could generate a carbanion. This nucleophile could then react with various electrophiles, enabling C-C bond formation and the introduction of a wide range of substituents.

These strategies, while less common than phenyl ring modifications, offer pathways to novel derivatives with significantly altered structures and properties.

Annulation Strategies Involving the Pyrazol-4-ol Ring for Fused Heterocyclic Systems

Annulation, or ring-forming, reactions are powerful strategies for creating complex, polycyclic structures from the this compound core. These reactions typically involve functionalizing the C4 position and then performing a cyclization reaction that incorporates the C4 substituent and the C5-hydroxyl (or C3-keto) group.

A common approach is the C4-acylation of the pyrazolone tautomer, followed by an intramolecular cyclization. clockss.org This can be achieved using the 'Jensen'-method, which employs calcium hydroxide (B78521) in boiling 1,4-dioxane. clockss.org Another key strategy involves the Vilsmeier-Haack reaction (using POCl₃/DMF) to introduce a formyl group at the C4 position. This aldehyde can then undergo condensation with various active methylene (B1212753) compounds or other bifunctional reagents to construct a new ring.

These strategies have led to the synthesis of a variety of fused heterocyclic systems, including:

Pyranopyrazoles: Reaction of the pyrazolone with chalcone (B49325) epoxides or other 1,3-dielectrophiles can lead to the formation of a pyran ring fused to the pyrazole core. rsc.org A two-step synthesis involving C4-acylation with an o-haloaroyl chloride followed by intramolecular cyclization (e.g., using NaH in DMF) is also effective for producing pyrano[2,3-c]pyrazoles. clockss.org

Pyrazolo[3,4-b]pyridines: These can be synthesized by reacting a C4-formyl pyrazole with active methylene compounds like malononitrile (B47326) in the presence of a base. semanticscholar.org

Pyrazolo[3,4-d]pyrimidines: Cyclocondensation of a 5-aminopyrazole-4-carbaldehyde with reagents like guanidine (B92328) or thiourea (B124793) can yield the fused pyrimidine (B1678525) ring. mdpi.com

Pyrazolo[3,4-d]pyridazines: Cyclocondensation of a pyrazole-dicarboxylic acid derivative with hydrazine (B178648) hydrate (B1144303) leads to the formation of a fused pyridazine (B1198779) ring. researchgate.net

Table 2: Examples of Annulation Strategies for Fused Pyrazole Systems

| Fused System | General Strategy | Key Reagents | Reference |

|---|---|---|---|

| Pyrano[2,3-c]pyrazoles | C4-Acylation followed by intramolecular cyclization | o-Halopyridinecarbonyl chlorides, Ca(OH)₂, NaH/DMF | clockss.org |

| Pyrazolo[3,4-b]pyridines | Condensation of a C4-formyl pyrazole with an active methylene compound | POCl₃/DMF (for formylation), malononitrile, base | semanticscholar.org |

| Pyrazolo[1,5-a]pyrimidines | Cyclocondensation of 3,5-diaminopyrazoles with β-dicarbonyl compounds | 4-methoxy-1,1,1-trifluoro-3-buten-2-ones | mdpi.com |

| Pyrazolo[3,4-d]pyridazines | Cyclocondensation of pyrazole-3,4-dicarboxylic acid with hydrazine | Hydrazine hydrate | researchgate.net |

These annulation strategies significantly expand the chemical diversity accessible from the this compound scaffold, providing access to novel tricyclic and polycyclic systems for further investigation.

Computational and Theoretical Investigations of 5 Ethyl 1 Phenyl 1h Pyrazol 4 Ol and Its Analogues

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electron distribution of molecules. These methods solve the Schrödinger equation approximately, providing detailed information about molecular geometries and energies.

Density Functional Theory (DFT) has become a primary method for the computational investigation of pyrazole (B372694) derivatives due to its balance of accuracy and computational cost. semanticscholar.orgrsc.org This approach is used to determine the most stable arrangement of atoms in a molecule, known as the ground state geometry. By optimizing the geometry of 5-ethyl-1-phenyl-1H-pyrazol-4-ol, researchers can predict bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data, often from X-ray crystallography, to validate the computational model. nih.gov For instance, studies on pyrazole-hydrazone derivatives have shown a close agreement between bond lengths calculated via DFT and those determined by X-ray analysis, confirming the reliability of the theoretical approach. nih.gov The optimization process involves finding the minimum energy conformation of the molecule, which is essential for all subsequent calculations of its properties. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A popular combination for organic molecules like pyrazoles is the B3LYP hybrid functional with the 6-31G(d) or more extensive basis sets like 6-311++G(d,p). nih.govpjoes.comresearchgate.net The B3LYP functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-31G(d) basis set is a split-valence set that includes polarization functions (d-functions) on heavy atoms, which are crucial for accurately describing the bonding in cyclic compounds. bibliotekanauki.pl

Validation of the chosen computational level is achieved by comparing calculated properties with known experimental values for analogous compounds. For pyrazole and its derivatives, theoretical vibrational frequencies and NMR chemical shifts calculated using the B3LYP method have shown excellent correlation with experimental FTIR, FT-Raman, and NMR spectra, thereby confirming the suitability of this level of theory for studying the structural and electronic properties of this compound. nih.gov

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals governs a molecule's reactivity and electronic properties. Analyzing the electronic structure provides a theoretical foundation for understanding how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept in computational chemistry for describing chemical reactivity. rjpbcs.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, acting as an electron donor, is related to the molecule's ionization potential and its susceptibility to electrophilic attack. nih.gov Conversely, the LUMO acts as an electron acceptor, is related to the electron affinity, and indicates sensitivity towards nucleophilic attack. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov A small energy gap suggests the molecule is more polarizable and reactive. rjpbcs.comnih.gov For pyrazole derivatives, the HOMO-LUMO gap is a significant parameter for predicting their bioactivity and potential applications in material science. pjoes.com

Below is a table showing FMO data for several pyrazole analogues, calculated using DFT methods. This data provides a reference for estimating the electronic properties of this compound.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Pyz-1 (a pyrazole derivative) | B3LYP/6-311G(d,p) | -6.150 | -1.032 | 5.118 | nih.gov |

| Pyz-2 (a pyrazole derivative) | B3LYP/6-311G(d,p) | -6.102 | -0.937 | 5.166 | nih.gov |

| L1 (a pyrazole-hydrazone) | B3LYP | -6.32 | -1.94 | 4.38 | nih.gov |

| FHM (a substituted pyrazole) | DFT-B3LYP/6-31G(d) | -5.428 | -1.326 | 4.102 | pjoes.com |

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors are derived from conceptual DFT and provide a quantitative basis for chemical intuition. rjpbcs.com

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2 = -(EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (I - A) / 2 = -(ELUMO - EHOMO) / 2

Chemical Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = μ² / (2η) = χ² / (2η), where μ is the chemical potential (μ = -χ).

Chemical hardness (η) measures the resistance of a molecule to change its electron distribution. nih.gov "Hard" molecules have a large HOMO-LUMO gap, while "soft" molecules have a small gap and are more reactive. nih.gov The electrophilicity index (ω) quantifies the energy lowering of a system when it accepts electrons, indicating its capacity to act as an electrophile.

The following table presents calculated reactivity descriptors for some pyrazole analogues, offering insight into the expected reactivity of this compound.

| Compound | Chemical Hardness (η) (eV) | Electronegativity (χ) (eV) | Electrophilicity Index (ω) (eV) | Reference |

|---|---|---|---|---|

| Pyz-1 (a pyrazole derivative) | 2.559 | 3.591 | 2.518 | nih.gov |

| Pyz-2 (a pyrazole derivative) | 2.583 | 3.520 | 2.395 | nih.gov |

| FHM (a substituted pyrazole) | 2.051 | 3.377 | 2.782 | pjoes.com |

| CHP (a substituted pyrazole) | 2.307 | 3.824 | 3.169 | bibliotekanauki.pl |

Theoretical Prediction and Correlation of Spectroscopic Properties

Computational methods are widely used to predict various types of spectra, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.govrsc.org By calculating these properties for a proposed structure, a direct comparison can be made with experimental data, which serves as a powerful tool for structural elucidation and characterization.

For pyrazole derivatives, DFT calculations have been shown to reproduce experimental vibrational spectra with high accuracy. nih.gov Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in calculations, so they are typically scaled by an empirical factor to improve agreement. The complete assignment of vibrational modes can be performed using concepts like Total Energy Distribution (TED). nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. rsc.orgnih.gov The high correlation observed between theoretical and experimental NMR data for a wide range of pyrazole compounds confirms that these computational techniques are reliable for predicting the spectroscopic signatures of molecules like this compound. nih.gov This predictive capability is invaluable for confirming the identity of newly synthesized compounds and for interpreting complex experimental spectra.

Based on a thorough review of available scientific literature, it is not possible to generate an article on the specific chemical compound This compound that adheres to the requested outline. The specified computational and theoretical investigations, including simulations of electronic spectra and molecular docking studies, have not been published for this exact molecule.

The existing research focuses on analogues and derivatives of the pyrazole family. For instance, studies on related compounds detail the methodologies for simulating electronic absorption and photoluminescence spectra using techniques like Time-Dependent Density Functional Theory (TD-DFT) in various solvents researchgate.netresearchgate.net. Similarly, extensive molecular docking research exists for other pyrazole derivatives, identifying their potential interactions with biological macromolecules such as enzymes and proteins icm.edu.plresearchgate.netnih.gov.

However, the strict requirement to focus solely on this compound and to exclude any information on other compounds prevents the use of this analogous data. Public databases and literature search results, including those for the closely related 5-ethyl-1-phenyl-1H-pyrazol-4-amine, indicate a lack of specific published studies for this compound, with some records explicitly stating the absence of literature data uni.lu.

Therefore, without primary research data for this compound, generating the requested scientifically accurate article with its specific subsections is not feasible.

Structure Activity Relationship Sar Methodologies for 1h Pyrazol 4 Ol Derivatives

Rational Design Principles for Comprehensive SAR Studies on Pyrazole (B372694) Scaffolds

The rational design of SAR studies for pyrazole scaffolds is a strategic process that aims to maximize the information gained from each synthesized analog. nih.gov This approach moves beyond random modifications, employing a methodical strategy to probe the chemical space around the pyrazole core.

Key principles in the rational design of SAR studies for pyrazole scaffolds include:

Scaffold Hopping and Decoration: This involves either replacing the central pyrazole core with a different heterocyclic system to explore new chemical space or, more commonly, "decorating" the existing pyrazole scaffold with a variety of functional groups. nih.govresearchgate.net This allows for the systematic evaluation of how different substituents impact activity.

Substituent Variation: A primary strategy involves the systematic variation of substituents at different positions of the pyrazole ring. nih.gov This includes modifying the size, lipophilicity, electronic properties (electron-donating or electron-withdrawing), and hydrogen bonding capacity of the substituents. For instance, a series of analogs might be synthesized with increasingly larger alkyl groups at a specific position to probe for steric hindrance at the binding site.

Positional Isomerism: The biological activity of pyrazole derivatives can be highly sensitive to the position of substituents on the ring. nih.gov Therefore, a comprehensive SAR study will involve the synthesis and evaluation of positional isomers to determine the optimal arrangement of functional groups for a desired activity.

Bioisosteric Replacement: This principle involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, a carboxylic acid group might be replaced with a tetrazole to maintain acidic character while potentially improving metabolic stability.

Conformational Analysis: The three-dimensional shape of a molecule is critical for its interaction with a biological target. Rational design incorporates an understanding of how different substituents influence the preferred conformation of the pyrazole ring and its side chains. This can be studied using computational modeling and spectroscopic techniques.

By applying these principles, medicinal chemists can efficiently navigate the chemical space around the pyrazole scaffold to identify compounds with improved biological profiles. connectjournals.com

Methodological Approaches for Correlating Molecular Structure with Functional Attributes

To establish a clear link between the molecular structure of 1H-pyrazol-4-ol derivatives and their functional attributes, a combination of experimental and computational methods is employed.

Experimental Approaches:

Biological Assays: The foundation of any SAR study is a robust and reliable biological assay. This could be an in vitro enzyme inhibition assay, a cell-based assay measuring a specific cellular response, or an in vivo animal model. nih.gov The data from these assays provide the "activity" component of the structure-activity relationship.

X-ray Crystallography: When possible, obtaining an X-ray crystal structure of a pyrazole derivative bound to its biological target provides the most detailed and accurate information about the binding mode. This allows for a precise understanding of the key interactions (hydrogen bonds, hydrophobic interactions, etc.) that govern activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques can provide valuable information about the structure and conformation of pyrazole derivatives in solution, which is often more relevant to their biological activity than the solid-state structure.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. connectjournals.com By developing a QSAR model, it is possible to predict the activity of novel, unsynthesized compounds.

Molecular Docking: This computational method predicts the preferred orientation of a molecule when bound to a biological target. nih.govconnectjournals.com It is a powerful tool for visualizing potential binding modes and for prioritizing compounds for synthesis.

Pharmacophore Mapping: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that are necessary for biological activity. connectjournals.com This model can then be used to search for other molecules that fit the pharmacophore and are therefore likely to have similar activity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a pyrazole derivative and its target over time. This can help to understand the stability of the binding interaction and to identify any conformational changes that may occur upon binding.

The integration of these experimental and computational methods provides a comprehensive approach to elucidating the SAR of 1H-pyrazol-4-ol derivatives, accelerating the discovery of new and improved bioactive compounds. nih.gov

Elucidation of Substituent Effects on the Activities of Pyrazol-4-ol Derivatives

The nature and position of substituents on the pyrazole ring play a crucial role in determining the biological activity of 1H-pyrazol-4-ol derivatives. Systematic studies have revealed several key trends.

The introduction of a phenyl group at the N-1 position of the pyrazole ring has been shown to be a significant factor in the activity of some derivatives. urfu.ru For instance, in a study of 4-aminopyrazol-5-ol analogs, the presence of an N-phenyl substituent was found to significantly enhance their antioxidant effects. urfu.ru

The type of substituent at other positions on the pyrazole ring also has a profound impact. For example, in a series of pyrazole-based inhibitors, the introduction of different sized residues at the 3(5)-position, such as methyl or benzyl (B1604629) groups, led to a decrease in inhibitory activity compared to an unsubstituted phenyl group. nih.gov However, a cyclopentyl moiety at the same position resulted in similar activity to the phenyl-substituted compound, highlighting the complex interplay between size, shape, and lipophilicity. nih.gov

Furthermore, the electronic properties of the substituents are critical. In a study of pyrazole derivatives designed as inhibitors, the potency was found to increase with the presence of certain substituents in the para-position of a phenyl ring attached to the pyrazole core. nih.gov Specifically, derivatives with bromine, chlorine, and methyl substituents showed enhanced activity. nih.gov

The following table summarizes the effects of various substituents on the activity of different pyrazole derivative series, as reported in the literature.

| Scaffold | Position of Substitution | Substituent | Effect on Activity | Reference |

| 4-Aminopyrazol-5-ol | N-1 | Phenyl | Increased antioxidant activity | urfu.ru |

| 3,4,5-Substituted Pyrazole | 3(5) | Methyl, Benzyl | Decreased inhibitory activity | nih.gov |

| 3,4,5-Substituted Pyrazole | 3(5) | Cyclopentyl | Similar inhibitory activity to phenyl | nih.gov |

| 1-Aryl-1H-pyrazole-imidazoline | para-position of aryl group | Br, Cl, CH3 | Increased potency | nih.gov |

These examples underscore the importance of systematic substituent modification in optimizing the biological activity of pyrazol-4-ol derivatives. The insights gained from such studies are invaluable for the rational design of new and more effective compounds.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 5 Ethyl 1 Phenyl 1h Pyrazol 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Positional Assignment and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise position and connectivity of atoms can be determined. researchgate.net

For 5-ethyl-1-phenyl-1H-pyrazol-4-ol, the ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a triplet and a quartet), the aromatic protons of the phenyl ring, and a characteristic singlet for the pyrazole (B372694) ring proton. researchgate.net The hydroxyl proton may appear as a broad singlet. Two-dimensional NMR techniques such as COSY and HMBC can further confirm the connectivity between protons and carbons. scielo.org.za

The ¹³C NMR spectrum provides information on each unique carbon environment. The spectrum for this compound would feature signals for the two carbons of the ethyl group, the carbons of the phenyl ring, and the three distinct carbons of the pyrazole ring. mdpi.com The chemical shifts are influenced by the electronic environment; for instance, the carbon atom bonded to the hydroxyl group (C4) would appear at a characteristic downfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data is illustrative and based on typical values for similar pyrazole derivatives.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Ethyl -CH₃ | ~1.2 (triplet) | ~15 |

| Ethyl -CH₂ | ~2.6 (quartet) | ~29 |

| Phenyl C2,6-H | ~7.6 | ~119 |

| Phenyl C3,5-H | ~7.4 | ~129 |

| Phenyl C4-H | ~7.3 | ~127 |

| Pyrazole C3-H | ~7.7 (singlet) | ~131 |

| Pyrazole C4-OH | Broad singlet | ~164 (C-OH) |

| Phenyl C1 (ipso) | - | ~139 |

| Pyrazole C3 | - | ~131 |

| Pyrazole C4 | - | ~93 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Identification of Key Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The FT-IR spectrum of this compound would exhibit several characteristic absorption bands.

A broad band in the region of 3100-3400 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. beilstein-journals.orgmdpi.com Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹. researchgate.net Vibrations corresponding to C=C and C=N bonds within the aromatic and pyrazole rings are expected in the 1500-1600 cm⁻¹ region. beilstein-journals.orgscielo.org.mx

Table 2: Characteristic FT-IR Absorption Bands for this compound Data is illustrative and based on typical values for similar pyrazole derivatives.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3100 - 3400 (Broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Aromatic/Pyrazole Rings | C=C, C=N Stretch | 1500 - 1600 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. mdpi.com For this compound (C₁₁H₁₂N₂O), the molecular weight is 202.23 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. researchgate.net

The mass spectrum would show a molecular ion peak [M]⁺ at m/z ≈ 202. The fragmentation pattern would likely involve the loss of the ethyl group or other characteristic fragments, providing further evidence for the proposed structure. Predicted collision cross-section (CCS) values can also be calculated for different adducts, such as [M+H]⁺ or [M+Na]⁺, to aid in identification. uni.lu

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. bohrium.com This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, confirming the absolute configuration and conformation of the molecule in the solid state. researchgate.netmdpi.com For pyrazole derivatives, this method is crucial for unambiguously establishing the tautomeric form and the orientation of substituents. scielo.org.za

X-ray diffraction also elucidates how molecules are arranged in the crystal lattice, which is governed by intermolecular interactions. bohrium.com In the crystal structure of this compound, strong hydrogen bonds involving the hydroxyl group (O-H···N or O-H···O) are expected to be a dominant feature, often leading to the formation of dimers or extended chains. scielo.org.za Weaker interactions, such as C-H···π interactions between the ethyl or phenyl C-H bonds and the π-system of an adjacent phenyl or pyrazole ring, also play a significant role in stabilizing the three-dimensional crystal packing. researchgate.netbohrium.com These interactions collectively define the supramolecular architecture. scispace.com

Table 3: Common Crystallographic Parameters and Interactions for Pyrazole Derivatives This table illustrates typical data obtained from single-crystal X-ray diffraction analysis of related compounds.

| Parameter | Description | Typical Observation in Pyrazole Structures |

|---|---|---|

| Crystal System | The symmetry of the unit cell. | Monoclinic, Triclinic bohrium.com |

| Space Group | The set of symmetry operations for the crystal. | P2₁/c, P-1 bohrium.com |

| Hydrogen Bonds | Strong directional interaction (e.g., O-H···N). | Formation of dimers or layered structures. scielo.org.zabohrium.com |

| C-H···π Interactions | Weak interaction between a C-H bond and a π-system. | Stabilizes crystal packing. researchgate.net |

Photophysical Characterization Techniques

Photophysical characterization involves studying the interaction of a molecule with light, specifically its absorption and emission properties. These studies, often supported by computational methods like Density Functional Theory (DFT), provide insights into the electronic structure of the molecule. icm.edu.plresearchgate.net Techniques such as UV-Vis absorption and fluorescence spectroscopy are used to determine properties like the HOMO-LUMO energy gap. icm.edu.plresearchgate.net For pyrazole derivatives, these properties are of interest for applications in materials science, such as in the development of chromophores. mdpi.com The photophysical behavior can be influenced by solvent polarity and molecular structure. researchgate.net

Spectroscopic and Charge Transfer Properties of this compound Remain Uncharacterized in Publicly Available Literature

Despite a comprehensive review of scientific literature, detailed experimental data regarding the advanced spectroscopic characterization of the chemical compound this compound is not available. Specifically, research findings on its absorption and emission spectroscopy for the determination of optical properties and the analysis of intramolecular charge transfer (ICT) phenomena have not been publicly reported.

The structural formula of this compound is known, and its synthesis and basic characterization through methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been documented in chemical literature. However, in-depth studies into its photophysical properties, which would include absorption and emission maxima in various solvents, fluorescence quantum yields, and Stokes shift, are absent from the reviewed sources.

Similarly, there is no available research that analyzes the potential for intramolecular charge transfer (ICT) within the this compound molecule. Such an analysis would typically involve studying the solvatochromic effects on its absorption and emission spectra to understand the change in dipole moment between the ground and excited states, a key indicator of ICT. While the general class of pyrazole derivatives is known to exhibit interesting photophysical behaviors, including ICT, specific data for this particular compound is unavailable. arabjchem.orgresearchgate.net

Consequently, the creation of data tables for its optical properties and a detailed discussion of ICT phenomena are not possible based on the current body of scientific literature. Further experimental investigation would be required to elucidate these specific characteristics of this compound.

Mechanistic Investigations of Reactions Involving 5 Ethyl 1 Phenyl 1h Pyrazol 4 Ol and Analogues

Elucidation of Reaction Pathways and Transition States in Synthetic Processes

The synthesis of pyrazole (B372694) derivatives often involves complex reaction sequences where the identification of intermediates and transition states is key to understanding the reaction outcome. Computational studies, particularly Density Functional Theory (DFT) calculations, have become indispensable tools for elucidating these mechanistic details.

One common route to pyrazole-containing structures is the multicomponent reaction of aromatic aldehydes with pyrazolones. For instance, the reaction to form 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), an analogue structure, is proposed to proceed through a specific pathway. The mechanism initiates with a Knoevenagel condensation between an activated pyrazolone (B3327878) and an aromatic aldehyde, forming a benzylidene intermediate. This is followed by a Michael addition of a second pyrazolone molecule to this intermediate, yielding the final product. scielo.org.mx A similar mechanism is suggested where the initial step involves the formation of a phenylhydrazone from ethyl acetoacetate (B1235776) and phenylhydrazine (B124118), which then cyclizes to the pyrazolone. scielo.org.mx

In palladium-catalyzed reactions, mechanistic understanding has led to significant advancements. For example, DFT calculations investigating the Pd-catalyzed hydroamination of racemic internal allenes with pyrazoles revealed that the initially proposed mechanism, starting with a Pd(II)-hydride complex, was kinetically unfeasible. rsc.org Instead, a more plausible pathway was proposed involving a Pd(0) intermediate as the active catalyst. This pathway proceeds through the protonation of the central carbon of the Pd(0)-coordinated allene, with the pyrazole itself acting as the proton source, followed by a C–N bond formation via nucleophilic attack. rsc.org

Similarly, detailed mechanistic studies involving DFT calculations have illuminated the reaction between aryl esters and vinyl diazoacetates catalyzed by tris(pentafluorophenyl)borane (B72294) [B(C6F5)3]. These studies showed that the reaction proceeds through an autocatalytic process. The borane (B79455) catalyst activates the aryl ester to generate a carbenium ion, which then acts as the actual catalyst to promote the regiospecific formation of N-substituted pyrazoles. nih.gov

The formation of pyrazolines, which can be precursors to pyrazoles, has also been mechanistically scrutinized. The Hinman reaction, for example, is understood to proceed via a pyrazolinium salt as a common intermediate. csic.es Furthermore, the palladium-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols has been shown to involve the capture of active tautomers. Mechanistic studies suggest the pathway includes a Brønsted acid-promoted tautomerization, which is a critical step for the subsequent hydrogenation. researchgate.net

Understanding the Origins of Regioselectivity and Stereoselectivity in Pyrazole Chemistry

Achieving high levels of regioselectivity and stereoselectivity is a primary goal in the synthesis of substituted pyrazoles. The substitution pattern on the pyrazole ring dramatically influences its chemical and biological properties, making control over isomer formation essential.

Regioselectivity: The condensation of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines is a classic method for pyrazole synthesis, but it often yields a mixture of regioisomers. Research has shown that the choice of solvent can have a profound impact on the regiochemical outcome. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has been found to dramatically increase the regioselectivity of pyrazole formation compared to traditional solvents like ethanol. conicet.gov.ar In some cases, using HFIP as the solvent leads almost exclusively to a single regioisomer. conicet.gov.ar

Another strategy to achieve high regioselectivity is through the careful design of the synthetic route. An efficient synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes has been reported to provide complete regioselectivity, which is a significant advantage over classical methods like the Knorr synthesis, especially when similar substituents are present. organic-chemistry.org Similarly, the coupling of pyrazole N-oxides with arynes allows for the regioselective synthesis of C3-hydroxyarylated pyrazoles. acs.org In the one-pot synthesis of highly functionalized phenylaminopyrazoles, the regioselectivity is governed by the selective attack of the hydrazinic NH2 group on different electrophilic centers within the intermediate. nih.gov

Stereoselectivity: Control over stereochemistry is particularly important in the synthesis of N-vinylated pyrazoles, where (E) and (Z) isomers are possible. A switchable synthesis method has been developed where the stereochemical outcome is controlled by the presence or absence of a silver carbonate (Ag2CO3) catalyst. nih.gov In the absence of Ag2CO3, the Michael addition of pyrazoles to conjugated carbonyl alkynes yields the thermodynamically stable (E)-isomers in excellent yields. nih.govresearchgate.net Conversely, when Ag2CO3 is present, the reaction preferentially forms the (Z)-isomers, with the Ag+ ion proposed to act as a coordination guidance. nih.gov

The stereoselectivity of such reactions can also be influenced by other factors. In a KOH-mediated synthesis of N-vinylated pyrazoles, the stereochemical outcome was found to be dependent on the reaction time and the amount of base used. nih.gov Furthermore, specific ruthenium complexes have been developed as catalysts to stereoselectively synthesize either (E)- or (Z)-N-vinylated pyrazoles from pyrazoles and alkynes. nih.gov In electrophilic addition reactions of norbornadiene-fused pyrazoles, a Wagner–Meerwein rearrangement occurs with high regio- and stereoselectivity, which is attributed to the neighboring group participation of the pyrazole ring via a bridged pyrazolium (B1228807) ion intermediate. rsc.org

| Reaction Type | Controlling Factor | Observed Outcome | Reference |

|---|---|---|---|

| Pyrazole formation from 1,3-diketone and methylhydrazine | Solvent (HFIP) | Dramatically increased regioselectivity compared to ethanol. | conicet.gov.ar |

| Michael addition of pyrazoles to conjugated carbonyl alkynes | Catalyst (Ag2CO3) | Switches stereoselectivity from (E)-isomer (no catalyst) to (Z)-isomer. | nih.gov |

| Addition of pyrazoles to alkynes | Base (KOH) quantity and reaction time | Governs the stereochemical outcome ((E)- vs. (Z)-isomers). | nih.gov |

| N-vinylation of pyrazoles and alkynes | Catalyst ([Ru(dppe)(PPh3)(CH3CN)2Cl][BPh4]) | Stereoselective formation of (E)-N-vinylated pyrazoles. | nih.gov |

| Synthesis from N-alkylated tosylhydrazones and terminal alkynes | Reaction design | Complete regioselectivity for 1,3,5-trisubstituted pyrazoles. | organic-chemistry.org |

Kinetic and Thermodynamic Considerations Governing Reaction Outcomes

The outcome of chemical reactions is ultimately governed by the interplay between kinetics and thermodynamics. Kinetic control favors the product that is formed fastest (lowest activation energy), while thermodynamic control favors the most stable product (lowest Gibbs free energy).

In the synthesis of pyrazole derivatives, both kinetic and thermodynamic factors are at play. For example, in the synthesis of 3,5-disubstituted pyrazoles from a heteropropargyl precursor, a study highlighted the competition between thermodynamic and kinetic control. nih.gov Quantum-chemical calculations were employed to evaluate the activation barriers for tautomerization between 1H- and 2H-pyrazole forms, a process that can be influenced by the solvent and affects the final product distribution. nih.gov

Kinetic studies on the formation of pyrazoles via the condensation of 1,3-diketones with arylhydrazines have shown that the reaction follows first-order kinetics. researchgate.net In such studies, the rates of reaction and thermodynamic activation parameters, including activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), are determined to provide a quantitative understanding of the reaction mechanism. researchgate.net Similarly, the oxidation of a pyrazole derivative by permanganate (B83412) ion was studied kinetically, revealing a first-order dependence on the permanganate concentration and a fractional-order dependence on the pyrazole derivative. aun.edu.eg The mechanism was found to involve the formation of an intermediate complex, and the activation parameters for the rate-determining step were evaluated. aun.edu.eg

Thermodynamic characterization is also crucial for understanding the interaction of pyrazole derivatives with biological targets. In a study of pyrazole derivatives as inhibitors of p38 MAP kinase, a strong correlation was observed between the dissociation constant (KD) and the half-maximal inhibitory concentration (IC50). nih.gov However, there was no discernible correlation between the IC50 and individual kinetic parameters (kon, koff) or thermodynamic parameters like the change in enthalpy (ΔH°) and entropy (ΔS°). nih.gov This suggests that within this class of compounds, multiple kinetic and thermodynamic pathways can lead to effective inhibition. nih.gov

| Reaction/Process | Parameter Studied | Finding | Reference |

|---|---|---|---|

| Corrosion inhibition by pyrazole derivatives | Activation Energy (Ea) | Increased Ea in the presence of inhibitors, suggesting physical adsorption. | iscientific.org |

| Corrosion inhibition by pyrazole derivatives | Enthalpy of Activation (ΔHa) | Positive ΔHa values reflect the endothermic nature of the steel dissolution process. | iscientific.org |

| Condensation of 1,3-diketones with arylhydrazines | Reaction Order | Found to be a first-order reaction. | researchgate.net |

| Oxidation of methylaminopyrazole formamidine (B1211174) by MnO4- | Reaction Order | First order in [MnO4-] and fractional-first order in [MAPF]. | aun.edu.eg |

| Binding of pyrazole derivatives to p38 MAP kinase | Thermodynamic Parameters (ΔH°, ΔS°) | No clear correlation found with the inhibitory potential (IC50). | nih.gov |

Emerging Research Directions and Future Perspectives in 1h Pyrazol 4 Ol Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has a long history, yet the development of novel, efficient, and environmentally benign synthetic methods remains a key area of research. Traditional methods for synthesizing the pyrazole core often involve the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. For 5-ethyl-1-phenyl-1H-pyrazol-4-ol, a plausible synthetic route would involve the reaction of ethyl 3-oxopentanoate (B1256331) with phenylhydrazine (B124118).

However, modern synthetic chemistry is increasingly focused on "green" chemistry principles, which prioritize waste reduction, energy efficiency, and the use of renewable resources. In this context, several innovative approaches are being explored for the synthesis of pyrazol-4-ol derivatives.

Key Developments:

Multicomponent Reactions (MCRs): These reactions, in which three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency and atom economy. A one-pot synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s has been reported, starting from aromatic aldehydes, ethyl acetoacetate (B1235776), and phenylhydrazine. tandfonline.com This approach, catalyzed by an ionic liquid under solvent-free conditions, could potentially be adapted for the synthesis of a wider range of pyrazol-4-ol derivatives. tandfonline.com

Microwave-Assisted Synthesis: The use of microwave irradiation to accelerate chemical reactions has gained widespread acceptance. It often leads to shorter reaction times, higher yields, and cleaner reaction profiles. For instance, the microwave-assisted direct amidation of ethyl 1-phenyl-5-hydroxy-1H-pyrazole-4-carboxylate has been demonstrated to be an efficient process. researchgate.net This technique could be applied to various steps in the synthesis and derivatization of this compound.

Novel Catalytic Systems: The exploration of new and reusable catalysts is a cornerstone of sustainable synthesis. Ionic liquids, such as 2-hydroxy ethylammonium (B1618946) propionate, have been shown to be effective and recyclable catalysts for the synthesis of bis(1H-pyrazol-5-ol)s. tandfonline.com Other catalytic systems, including organocatalysts and metal-based catalysts, are also being investigated to improve the efficiency and selectivity of pyrazole synthesis.

| Synthetic Method | Key Features | Potential Application for this compound |

| Multicomponent Reactions | High efficiency, atom economy, reduced waste | One-pot synthesis from ethyl 3-oxopentanoate, an aldehyde, and phenylhydrazine. |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Acceleration of the initial cyclization reaction and subsequent derivatization steps. |

| Novel Catalysis | Use of reusable and environmentally benign catalysts | Employing ionic liquids or organocatalysts to improve the sustainability of the synthesis. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design and optimization of novel compounds.

For 1H-pyrazol-4-ol derivatives, AI and ML can be employed in several ways:

Predictive Modeling: Machine learning models can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of new pyrazole derivatives. This allows researchers to prioritize the synthesis of compounds with the most promising profiles, saving time and resources.

De Novo Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with a set of target parameters, it can generate novel pyrazol-4-ol structures that are predicted to be active and synthetically accessible.

Reaction Prediction and Synthesis Planning: AI tools can assist in planning the synthesis of target molecules by predicting the outcomes of chemical reactions and suggesting optimal reaction conditions. This can be particularly useful for complex, multi-step syntheses.

A recent study on a novel pyrazole derivative, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one, utilized Density Functional Theory (DFT) modeling to investigate its structural and electronic properties. researchgate.net This type of computational analysis, when combined with machine learning, can provide deep insights into structure-activity relationships and guide the design of improved analogues. researchgate.net

Exploration of Undiscovered Academic Research Avenues for Pyrazol-4-ol Derivatives

While pyrazole derivatives have been extensively studied for their medicinal properties, there remain numerous unexplored avenues for academic research. The versatility of the pyrazole scaffold allows for the creation of a vast chemical space with potential applications in diverse fields.

Potential Research Areas:

Materials Science: The photophysical properties of pyrazole derivatives are an emerging area of interest. Some pyrazolo[1,5-a]pyrimidines have been shown to exhibit interesting absorption and emission spectra, suggesting their potential use as fluorescent probes, organic light-emitting diodes (OLEDs), or chemosensors. mdpi.com The investigation of the photophysical properties of this compound and its derivatives could lead to the development of novel functional materials.

Coordination Chemistry: The nitrogen atoms of the pyrazole ring and the hydroxyl group at the 4-position of this compound make it an excellent ligand for coordinating with metal ions. The resulting metal complexes could exhibit interesting catalytic, magnetic, or biological properties.

Supramolecular Chemistry: The ability of pyrazol-4-ols to form hydrogen bonds can be exploited to construct complex supramolecular assemblies. These assemblies could have applications in areas such as molecular recognition, self-healing materials, and drug delivery.

Application of Advanced Characterization Techniques for Complex Systems and Interactions

A thorough understanding of the structure, properties, and interactions of this compound and its derivatives requires the use of a suite of advanced characterization techniques.

Essential Techniques:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can provide detailed information about the connectivity of atoms within the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition. Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used for the analysis of pyrazole derivatives.

Infrared (IR) and Raman Spectroscopy: These techniques provide information about the functional groups present in the molecule. The characteristic vibrational frequencies can confirm the presence of the hydroxyl group, the pyrazole ring, and the phenyl and ethyl substituents.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. This information is invaluable for understanding structure-property relationships.

Computational Modeling: As mentioned earlier, computational methods like DFT are powerful tools for complementing experimental data. They can be used to calculate a wide range of properties, including molecular orbital energies, electronic absorption spectra, and vibrational frequencies, which can be correlated with experimental results. researchgate.net For instance, the calculated chemical shift values and vibrational wavenumbers for a novel pyrazole derivative showed a strong correlation with experimental data. researchgate.net

| Technique | Information Provided | Relevance to this compound Research |

| NMR Spectroscopy | Detailed molecular structure and connectivity. | Confirmation of the synthesized structure and study of its conformational dynamics. |

| Mass Spectrometry | Exact molecular weight and elemental composition. | Unambiguous identification of the compound and its fragments. |

| IR/Raman Spectroscopy | Presence of functional groups. | Confirmation of key structural features like the -OH and C=N groups. |

| X-ray Crystallography | Precise three-dimensional molecular structure. | Understanding intermolecular interactions and solid-state packing. |

| Computational Modeling | Electronic structure, spectral properties, and reactivity. | Guiding experimental design and interpreting complex experimental data. |

Q & A

Q. What are the standard synthetic routes for 5-ethyl-1-phenyl-1H-pyrazol-4-ol, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and a suitable carbonyl source (e.g., DMF-DMA). Hydrolysis of the ester intermediate yields the final product. Optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), temperature (80–100°C), and catalyst (e.g., acetic acid). Monitoring reaction progress via TLC or HPLC ensures minimal by-product formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- IR Spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C=O at ~1650 cm⁻¹).

- NMR : ¹H NMR reveals aromatic protons (δ 7.2–7.8 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂). ¹³C NMR confirms the pyrazole ring carbons (δ 140–160 ppm) .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 203) and fragmentation patterns for structural validation .

Q. How can X-ray crystallography resolve the crystal structure of this compound?

Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is ideal. Key steps include:

- Growing high-quality crystals via slow evaporation (e.g., ethanol/water mix).

- Data collection at low temperature (100 K) to minimize thermal motion.

- Refinement of hydrogen-bonding networks and torsional angles using Coot and Olex2 .

Advanced Research Questions

Q. How do substituent electronic effects influence the reactivity of this compound in nucleophilic substitutions?

Electron-withdrawing groups (e.g., –NO₂) on the phenyl ring decrease electron density at the pyrazole C-4 position, enhancing susceptibility to nucleophilic attack. Computational studies (DFT/B3LYP) can model charge distribution and predict reactive sites. Experimental validation via Hammett plots correlates σ values with reaction rates .

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?

- Dose-Response Curves : Ensure consistent IC₅₀/EC₅₀ measurements across assays (e.g., enzyme inhibition vs. cell viability).

- Structural Analogues : Compare activity of this compound with methyl or trifluoromethyl variants to isolate substituent effects.

- Meta-Analysis : Cross-reference data from multiple studies to identify outliers (e.g., conflicting cytotoxicity results due to cell line variability) .

Q. How can hydrogen-bonding patterns in the crystal lattice inform supramolecular design?

Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs like R₂²(8) (two donors/two acceptors). For this compound, O–H···N hydrogen bonds between hydroxyl and pyrazole nitrogen stabilize the lattice. These patterns guide co-crystal design with APIs for improved solubility .

Q. What purification methods are optimal for isolating this compound from complex reaction mixtures?

Q. How can computational modeling predict the compound’s stability under varying pH conditions?

Molecular dynamics (MD) simulations in explicit solvent (e.g., GROMACS) track degradation pathways. Quantum mechanical calculations (e.g., pKa prediction via COSMO-RS) identify pH-sensitive sites (e.g., hydroxyl group, pKa ~9.5). Experimental validation via UV-Vis spectroscopy at pH 2–12 confirms computational results .

Methodological Notes

- Advanced Tools : SHELX for crystallography, DFT for electronic effects, and MD for stability studies are critical for rigorous analysis.

- Data Interpretation : Cross-disciplinary approaches (e.g., merging synthetic chemistry with computational modeling) address complex research contradictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.